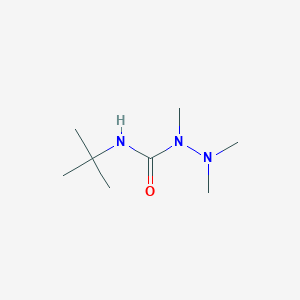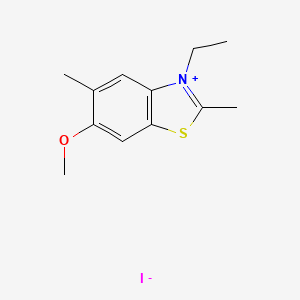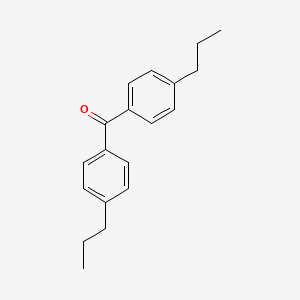![molecular formula C12H24O3 B14509601 {[(tert-Butylperoxy)methoxy]methyl}cyclohexane CAS No. 62704-86-3](/img/structure/B14509601.png)
{[(tert-Butylperoxy)methoxy]methyl}cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(tert-Butylperoxy)methoxy]methyl}cyclohexane is an organic peroxide compound. Organic peroxides are a class of compounds that contain the peroxide functional group (ROOR’). They are known for their ability to decompose and release oxygen, making them useful in various industrial applications, particularly as initiators for polymerization reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(tert-Butylperoxy)methoxy]methyl}cyclohexane typically involves the reaction of tert-butyl hydroperoxide with a suitable cyclohexane derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired peroxide compound. Common reagents used in the synthesis include tert-butyl hydroperoxide and a cyclohexane derivative, with the reaction often catalyzed by an acid or base.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to prevent unwanted side reactions. The compound is typically produced in batch reactors, with subsequent purification steps to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
{[(tert-Butylperoxy)methoxy]methyl}cyclohexane undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, often leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: Reduction of the peroxide group can yield alcohols or ethers.
Substitution: The compound can undergo substitution reactions, where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products
Major products formed from reactions involving this compound include alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
{[(tert-Butylperoxy)methoxy]methyl}cyclohexane has several scientific research applications, including:
Chemistry: Used as an initiator in polymerization reactions, particularly in the production of plastics and resins.
Biology: Studied for its potential effects on biological systems, including its role in oxidative stress and cell signaling pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent in certain medical conditions.
Industry: Employed in the production of various industrial chemicals and materials, including adhesives, coatings, and sealants.
Wirkmechanismus
The mechanism of action of {[(tert-Butylperoxy)methoxy]methyl}cyclohexane involves the decomposition of the peroxide group to release free radicals. These free radicals can initiate polymerization reactions by reacting with monomers to form polymer chains. In biological systems, the free radicals generated by the compound can interact with cellular components, leading to oxidative stress and activation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to {[(tert-Butylperoxy)methoxy]methyl}cyclohexane include other organic peroxides such as:
- tert-Butyl hydroperoxide
- Di-tert-butyl peroxide
- Cumene hydroperoxide
Uniqueness
What sets this compound apart from other organic peroxides is its specific structure, which combines the tert-butylperoxy group with a cyclohexane moiety. This unique structure imparts specific reactivity and stability characteristics, making it particularly useful in certain industrial and research applications.
Eigenschaften
CAS-Nummer |
62704-86-3 |
|---|---|
Molekularformel |
C12H24O3 |
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
tert-butylperoxymethoxymethylcyclohexane |
InChI |
InChI=1S/C12H24O3/c1-12(2,3)15-14-10-13-9-11-7-5-4-6-8-11/h11H,4-10H2,1-3H3 |
InChI-Schlüssel |
DSSOBODHFBYFSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OOCOCC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


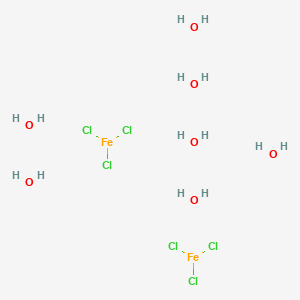
![1-[Butyl-bis(2-hydroxydodecylsulfanyl)stannyl]sulfanyldodecan-2-ol](/img/structure/B14509532.png)
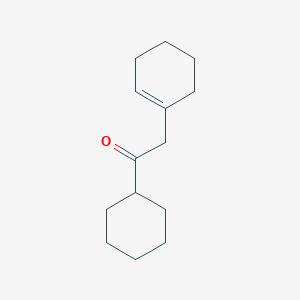
![1-[3-(4-Methylphenoxy)-3-phenylpropyl]piperidine](/img/structure/B14509550.png)
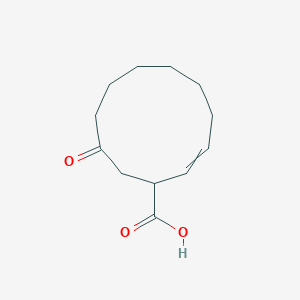
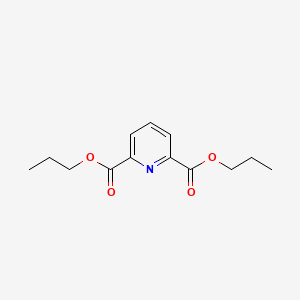
![3-Methoxydibenzo[b,d]thiophen-2-amine](/img/structure/B14509574.png)
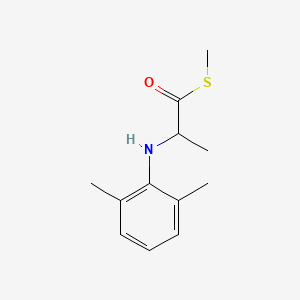
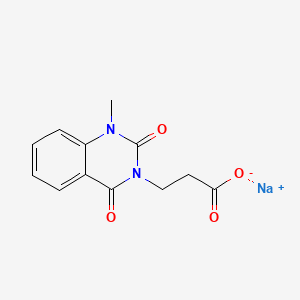
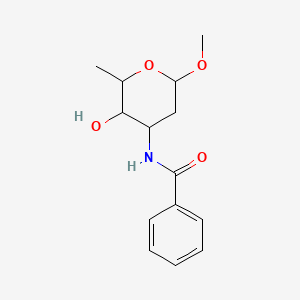
![Phenol, 2-[bis[[4-(4-ethylphenyl)-2-thiazolyl]amino]methyl]-](/img/structure/B14509594.png)
